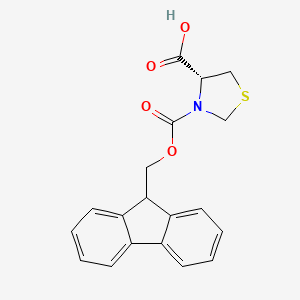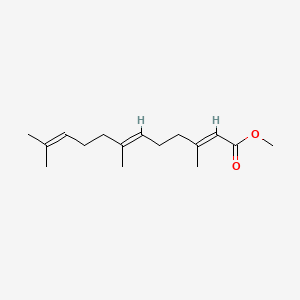
Glutamic acid gamma-benzyl ester
概要
説明
Glutamic acid gamma-benzyl ester is an organic compound derived from glutamic acid and benzyl alcohol. It is commonly used in the synthesis of polymers for biological applications, such as drug delivery systems and biodegradable materials . The compound is known for its stability and resistance to enzymatic hydrolysis, making it a valuable tool in various scientific research fields .
準備方法
Synthetic Routes and Reaction Conditions: Glutamic acid gamma-benzyl ester can be synthesized through the esterification of glutamic acid with benzyl alcohol. The reaction typically involves the use of a condensing agent and a solvent. One common method involves dissolving glutamic acid in tetrahydrofuran (THF) and reacting it with triphosgene at a controlled temperature of 45-55°C. The reaction mixture is then precipitated in a non-polar solvent like hexane to obtain the ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization and filtration techniques .
化学反応の分析
Types of Reactions: Glutamic acid gamma-benzyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to glutamic acid and benzyl alcohol under acidic or basic conditions.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic aqueous solutions.
Substitution: Nucleophiles such as amines or thiols.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products:
Hydrolysis: Glutamic acid and benzyl alcohol.
Substitution: Various substituted glutamic acid derivatives.
Oxidation and Reduction: Oxidized or reduced forms of the ester.
科学的研究の応用
Glutamic acid gamma-benzyl ester is widely used in scientific research due to its versatility and stability. Some notable applications include:
作用機序
The mechanism of action of glutamic acid gamma-benzyl ester involves its incorporation into polymers and proteinsThis enables the creation of tailored materials with specific properties, such as biocompatibility and responsiveness to environmental stimuli . The molecular targets and pathways involved depend on the specific application and the functional groups introduced .
類似化合物との比較
Glutamic acid gamma-benzyl ester is unique due to its stability and resistance to enzymatic hydrolysis. Similar compounds include:
Glutamic acid gamma-methyl ester: Less stable and more prone to hydrolysis.
Aspartic acid beta-benzyl ester: Similar esterification but with aspartic acid, leading to different reactivity and applications
特性
IUPAC Name |
(2S)-2-amino-5-oxo-5-phenylmethoxypentanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4.ClH/c13-10(12(15)16)6-7-11(14)17-8-9-4-2-1-3-5-9;/h1-5,10H,6-8,13H2,(H,15,16);1H/t10-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWZLPPLZPHSRHJ-PPHPATTJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCC(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)CC[C@@H](C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![[(Z)-1-(furan-2-yl)ethylideneamino]thiourea](/img/structure/B3021390.png)






